CRBN vs VHL Degradation Selectivity
E3 Ligase Ligand-linker Conjugate 100 recruits the Cereblon (CRBN) E3 ligase, which exhibits a degradation selectivity profile distinct from that of the more commonly used von Hippel-Lindau (VHL) E3 ligase [1]. In a systematic head-to-head evaluation using a promiscuous kinase inhibitor warhead, CRBN-recruiting PROTACs degraded 10 out of 54 bound kinases, whereas VHL-recruiting PROTACs degraded 12 out of 54 bound kinases, with only partial overlap between the two degradation sets [1]. This quantitative divergence underscores that the choice of E3 ligase ligand directly determines which proteins within a target class are efficiently degraded.
VHL: 12 of 54 kinases degraded
| Evidence Dimension | Number of degraded kinases out of 54 bound targets |
|---|---|
| Target Compound Data | 10 kinases degraded (CRBN-based PROTAC) |
| Comparator Or Baseline | 12 kinases degraded (VHL-based PROTAC) |
| Quantified Difference | CRBN degrades 2 fewer kinases; distinct target subset |
| Conditions | Promiscuous kinase inhibitor PROTACs; quantitative proteomics in cells |
Why This Matters
For researchers aiming to degrade a specific target protein, the CRBN-recruitment profile of Conjugate 100 may enable degradation of targets that are resistant to VHL-based PROTACs, and vice versa, making ligase choice a critical procurement decision.
- [1] Bondeson DP, et al. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. 2018;25(1):78-87.e5. View Source
